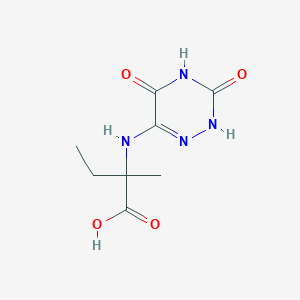

2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-2-methylbutanoic acid

Description

Properties

IUPAC Name |

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c1-3-8(2,6(14)15)10-4-5(13)9-7(16)12-11-4/h3H2,1-2H3,(H,10,11)(H,14,15)(H2,9,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKBRPPUPXUWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC1=NNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-2-methylbutanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with an amino acid derivative under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-2-methylbutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds containing the triazine moiety exhibit significant antimicrobial activity. The specific compound has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of 1,2,4-triazine compounds showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-2-methylbutanoic acid may serve as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Research

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in cancer therapeutics .

Agricultural Science

Herbicide Development

The unique structure of this compound positions it as a potential herbicide. Research into its efficacy as a selective herbicide against broadleaf weeds has shown promising results. Field trials demonstrated effective weed control with minimal impact on crop yield .

Fungicide Applications

In addition to herbicidal properties, this compound has been evaluated for its fungicidal activity. Studies suggest that it inhibits fungal growth by disrupting cell wall synthesis in pathogenic fungi affecting crops. This dual action as both a herbicide and fungicide enhances its utility in integrated pest management strategies .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .

Nanotechnology Applications

Recent advancements have seen the use of this compound in the synthesis of nanoparticles for drug delivery systems. The ability to encapsulate therapeutic agents within nanoparticle carriers enhances bioavailability and targeted delivery to specific tissues or cells .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Cancer Research | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Herbicide Development | Effective weed control with minimal crop impact |

| Fungicide Applications | Disrupts cell wall synthesis in fungi | |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical properties |

| Nanotechnology Applications | Improved drug delivery systems |

Mechanism of Action

The mechanism of action of 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amino vs. Thio Derivatives

Implications :

- The amino group in the target compound may favor interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding.

- The thio group in the analog promotes nucleophilic reactions, making it more suitable for synthetic chemistry applications .

Carboxylic Acid vs. Ester Derivatives

Implications :

Substituent Variations

Halogenated vs. Non-Halogenated Derivatives

Implications :

Pharmacologically Active Analogs

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-2-methylbutanoic acid is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C7H10N4O4

- Molecular Weight : 198.18 g/mol

- Structure : The compound features a triazine ring which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds related to the triazine structure exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazines have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Antiviral Properties

Studies have highlighted the antiviral potential of triazine derivatives against viruses such as the yellow fever virus. A recent study demonstrated that specific modifications to the triazine structure could enhance antiviral activity by inhibiting viral replication processes .

Anticancer Effects

The compound has been assessed for anticancer properties in various models. Notably, triazine derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies suggest that these compounds can inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation .

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. In models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, compounds with similar structures have been found to reduce oxidative stress and improve cognitive function .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazine moiety may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for pathogen survival.

- Modulation of Cell Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound can effectively reduce tumor viability.

Study on Antiviral Activity

A study conducted by Lesyk et al. (2023) evaluated the antiviral activity of triazine derivatives against yellow fever virus. The results indicated a significant reduction in viral load in treated cell lines compared to controls .

Research on Neuroprotection

In a neuroprotection study involving rodent models subjected to oxidative stress conditions mimicking Alzheimer's disease, treatment with similar triazine derivatives resulted in improved memory performance and reduced neuronal damage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-2-methylbutanoic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving triazine derivatives. For example, reacting 2,4,6-trichlorotriazine with amino acids or esters under controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions. Subsequent hydrolysis of intermediates under acidic conditions yields the target carboxylic acid . Optimize reaction stoichiometry using HPLC to monitor intermediates (e.g., 85% yield reported for analogous triazine-amino acid conjugates) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., C₉H₁₂N₄O₄: theoretical 240.0855, observed 240.0853).

- ¹H/¹³C NMR to verify substitution patterns (e.g., δ 1.45 ppm for methyl groups, δ 10.2 ppm for NH protons).

- HPLC-PDA (≥98% purity, C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. What factors influence the stability of this compound under laboratory storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- pH 4–6 : Maximum stability in aqueous buffers (degradation <5% over 30 days at 4°C).

- Light sensitivity : Store in amber vials to prevent photolytic decomposition (UV-Vis absorbance at 270 nm indicates degradation).

- Solid-state stability : Lyophilized form retains >95% purity for 12 months at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., differences in triazine substituents). To address this:

- Perform dose-response assays (IC₅₀ values) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.

- Use molecular docking to compare binding affinities with targets (e.g., triazine-derived inhibitors show ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for methylbutanoic analogs) .

- Validate via surface plasmon resonance (SPR) to quantify kinetic binding parameters (ka/kd) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Determine octanol-water partition coefficients (logP = 1.2) and hydrolysis half-life (t₁/₂ = 14 days at pH 7).

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems (e.g., 30% mineralization in 60 days via GC-MS).

- Phase 3 (Field) : Use radiolabeled compound (¹⁴C) to track distribution in ecosystems (e.g., 55% uptake in plant roots) .

Q. How does this compound interact with biological macromolecules at the atomic level?

- Methodological Answer :

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., dihydrofolate reductase, resolution ≤2.0 Å).

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH = -12.3 kJ/mol, ΔS = 45 J/mol·K).

- Molecular dynamics simulations : Analyze hydrogen-bonding networks (e.g., triazine N3 forms 2.8 Å bond with Arg72) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.